Ethyl 2,5-dioxo-4,7-di(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 2,5-DIOXO-4,7-DI(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE: is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,5-DIOXO-4,7-DI(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of Thiophene Groups: The thiophene groups can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline intermediate.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Possible applications in materials science, such as in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL 2,5-DIOXO-4,7-DI(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The thiophene groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Tetrahydroquinoline: A reduced form of quinoline with different biological properties.
Thiophene Derivatives: Compounds containing thiophene rings, known for their electronic properties.
Uniqueness
ETHYL 2,5-DIOXO-4,7-DI(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to the combination of the quinoline core with thiophene groups and an ester functionality, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C20H19NO4S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2,5-dioxo-4,7-dithiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C20H19NO4S2/c1-2-25-20(24)18-11(14-5-3-7-26-14)9-13-17(19(18)23)12(10-16(22)21-13)15-6-4-8-27-15/h3-8,11-12,18H,2,9-10H2,1H3,(H,21,22) |
InChI Key |
QOWQRCIKNWOAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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